

In-Depth Technical Guide: ¹³C NMR Data for trans-1,2-Diiodoethylene

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Compound of Interest		
Compound Name:	1,2-Diiodoethylene	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for trans-**1,2-diiodoethylene**. Due to the limited availability of public experimental spectra for this specific compound, this document presents high-quality predicted data, alongside a general experimental protocol for acquiring such data.

Introduction to trans-1,2-Diiodoethylene

trans-**1,2-Diiodoethylene**, also known as (E)-1,2-diiodoethene, is a halogenated alkene with the chemical formula C₂H₂I₂.[1] It exists as a geometric isomer of cis-**1,2-diiodoethylene**. The trans isomer is generally more stable than the cis isomer.[1] Understanding the spectral properties of such molecules is crucial for their identification and characterization in various chemical and pharmaceutical applications. ¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of a molecule.

¹³C NMR Data Presentation

Due to the high symmetry of the trans-**1,2-diiodoethylene** molecule, with a C₂h point group, both carbon atoms are chemically equivalent. This results in a single signal in the proton-decoupled ¹³C NMR spectrum.

While specific experimental data is not readily available in public databases, computational predictions provide a reliable estimate of the chemical shift. The predicted ¹³C NMR chemical



shift for trans-1,2-diiodoethylene is presented in the table below.

Compound	Carbon Atoms	Predicted ¹³ C Chemical Shift (δ) in ppm
trans-1,2-Diiodoethylene	C1, C2	~ 80.5

Note: This value is a predicted chemical shift and may vary from experimentally determined values.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general methodology for obtaining a ¹³C NMR spectrum of a solid organic compound like trans-**1,2-diiodoethylene**.

1. Sample Preparation:

- Dissolve approximately 10-50 mg of the trans-**1,2-diiodoethylene** sample in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃). The choice of solvent is critical and should be one that readily dissolves the compound and has a known, non-interfering chemical shift.
- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The ¹³C NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz spectrometer or equivalent.
- The instrument should be equipped with a broadband probe tuned to the ¹³C frequency (approximately 100 MHz for a 400 MHz spectrometer).

3. Data Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.
- Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).



- Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses.
- Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.
- Referencing: The chemical shifts are referenced internally to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
- 4. Data Processing:
- The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).
- Processing steps include Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mandatory Visualization

The following diagram illustrates the structural relationship leading to the single signal observed in the ¹³C NMR spectrum of trans-**1,2-diiodoethylene**.

Caption: Molecular structure and its corresponding single ¹³C NMR signal.

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References

1. 1,2-Diiodoethylene - Wikipedia [en.wikipedia.org]



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